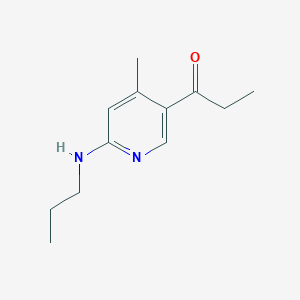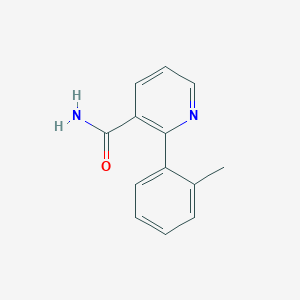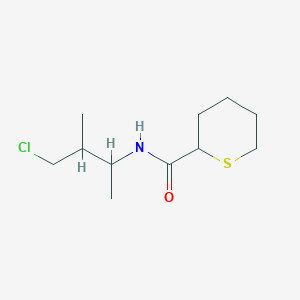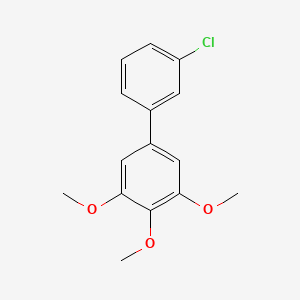![molecular formula C15H16F3NO2 B13008084 benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is a compound that features a unique bicyclo[1.1.1]pentane core with a trifluoromethyl group. This structure is known for its rigidity and three-dimensionality, which can enhance the pharmacokinetic properties of drug molecules. The trifluoromethyl group adds electron-withdrawing properties, which can influence the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate typically involves multiple steps. One common approach is the nucleophilic addition across the central bond of [1.1.1]propellanes . This method is practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. Key steps would include the formation of the bicyclo[1.1.1]pentane core and subsequent functionalization with the trifluoromethyl group and other substituents.
化学反应分析
Types of Reactions
Benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or other functional groups.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学研究应用
Benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: Its unique structure can be used to study the effects of rigid, three-dimensional molecules on biological systems.
Medicine: The compound’s pharmacokinetic properties make it a valuable candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties, such as increased stability and solubility.
作用机制
The mechanism of action of benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the bicyclo[1.1.1]pentane core provides rigidity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
Uniqueness
Benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is unique due to its combination of a trifluoromethyl group and a bicyclo[1.1.1]pentane core. This combination provides a balance of electron-withdrawing properties and structural rigidity, which can enhance its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
属性
分子式 |
C15H16F3NO2 |
|---|---|
分子量 |
299.29 g/mol |
IUPAC 名称 |
benzyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
InChI |
InChI=1S/C15H16F3NO2/c16-15(17,18)14-7-13(8-14,9-14)11(19)12(20)21-6-10-4-2-1-3-5-10/h1-5,11H,6-9,19H2/t11-,13?,14?/m0/s1 |
InChI 键 |
ABJLVYBEEDJSKD-XGNXJENSSA-N |
手性 SMILES |
C1C2(CC1(C2)C(F)(F)F)[C@H](C(=O)OCC3=CC=CC=C3)N |
规范 SMILES |
C1C2(CC1(C2)C(F)(F)F)C(C(=O)OCC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


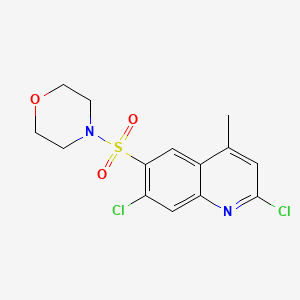
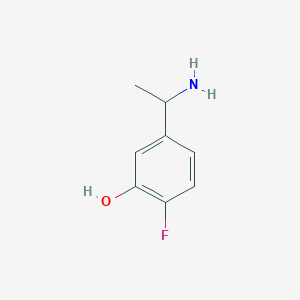
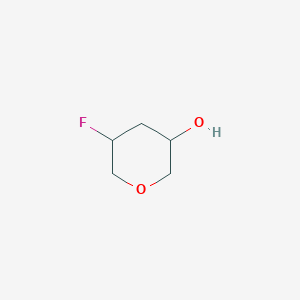
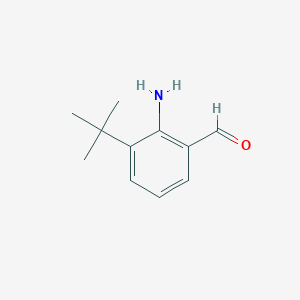

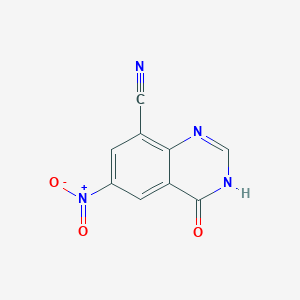
![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)

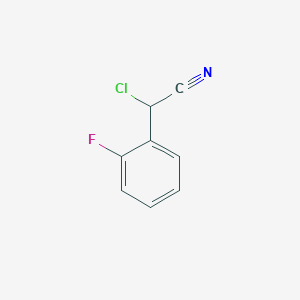
![Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B13008058.png)
